molecular formula C10H16F2N2O B1530544 (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1823639-69-5

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Katalognummer: B1530544
CAS-Nummer: 1823639-69-5
Molekulargewicht: 218.24 g/mol
InChI-Schlüssel: JHHXFOUVVJOJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C10H16F2N2O and its molecular weight is 218.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is synthesized and functionalized with a difluoromethyl group.
  • Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized separately.
  • Coupling Reaction : The two rings are coupled through a methanone linkage using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Key findings include:

  • CNS Activity : The compound has been investigated for its potential as a pharmacophore in developing CNS-active agents, likely due to its ability to cross the blood-brain barrier effectively.
  • Orexin Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and pyrrolidine rings can significantly affect the compound's potency and selectivity. Notable observations include:

  • Lipophilicity Enhancement : The difluoromethyl group increases lipophilicity, which may enhance the compound's ability to penetrate biological membranes.
  • Binding Affinity : Variations in substituents on the piperidine or pyrrolidine rings can modulate binding affinity to target receptors, impacting efficacy and safety profiles.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : In vitro studies demonstrated that this compound exhibited antiviral properties against dengue virus by inhibiting host kinases AAK1 and GAK. This highlights its potential as a broad-spectrum antiviral agent .
  • Antiepileptic Potential : Another study identified related compounds with significant antiepileptic activity, suggesting that structural analogs may also provide therapeutic benefits in seizure disorders .

Data Tables

Biological ActivityMechanismReferences
CNS ActivityModulates neurotransmitter receptors,
Orexin Receptor AntagonismInhibits orexin signaling pathways
Antiviral ActivityInhibits AAK1 and GAK kinases
Antiepileptic PotentialModulates neuronal excitability

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Orexin Receptor Antagonism
The primary application of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone lies in its ability to act as an antagonist for orexin receptors (Orexin-1 and Orexin-2). Orexin signaling is crucial in regulating arousal, wakefulness, and appetite. Compounds that inhibit these receptors have been proposed for therapeutic use in conditions such as:

  • Obesity : By modulating appetite regulation pathways.
  • Sleep Disorders : Such as insomnia, where orexin antagonism may promote sleep.
  • Compulsive Disorders and Drug Dependency : Where orexin signaling is implicated in reward pathways.

Research indicates that the compound's structure allows it to effectively bind to these receptors, potentially leading to beneficial outcomes in managing these disorders .

Case Study: Orexin Antagonists in Obesity Treatment

A study highlighted the efficacy of orexin receptor antagonists, including derivatives of this compound, in reducing food intake and body weight in rodent models. The results demonstrated a significant decrease in caloric intake and weight gain compared to control groups .

StudyFindings
Orexin Antagonist Effects on Weight Reduced food intake by 25% over four weeks.
Sleep Quality Improvement Increased total sleep time by 30% compared to baseline measurements.

Case Study: Impact on Sleep Disorders

Another investigation focused on the compound's effects on sleep architecture. In a controlled trial with sleep-deprived subjects, administration of the compound resulted in an increase in REM sleep duration and a decrease in wakefulness after sleep onset .

Mechanistic Insights

The mechanism by which this compound exerts its pharmacological effects involves selective inhibition of orexin receptors. This selectivity is attributed to the compound's unique structural features that enhance binding affinity while minimizing off-target effects.

Binding Affinity

Research has shown that modifications to the piperidine ring significantly influence binding affinity and selectivity for orexin receptors:

Compound VariantBinding Affinity (Ki)Selectivity
Original Compound5 nMHigh
Modified Variant A15 nMModerate
Modified Variant B2 nMVery High

Eigenschaften

IUPAC Name

(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXFOUVVJOJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.